molecular formula C11H12Cl2 B11962778 1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene CAS No. 18906-12-2

1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene

Cat. No.: B11962778
CAS No.: 18906-12-2
M. Wt: 215.12 g/mol
InChI Key: BIINRMZJEXKKCL-UHFFFAOYSA-N
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Description

The compound 1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene is a polycyclic hydrocarbon featuring a cyclopropane ring fused to an indene backbone, with two chlorine atoms at the 1,1-positions and partial hydrogenation (octahydro). Its structure includes a 2,5-methano bridge, contributing to a rigid, three-dimensional framework.

Properties

CAS No.

18906-12-2

Molecular Formula

C11H12Cl2

Molecular Weight

215.12 g/mol

IUPAC Name

4,4-dichlorotetracyclo[6.2.1.02,7.03,5]undec-9-ene

InChI

InChI=1S/C11H12Cl2/c12-11(13)8-4-7-5-1-2-6(3-5)9(7)10(8)11/h1-2,5-10H,3-4H2

InChI Key

BIINRMZJEXKKCL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CC4C3C4(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of chlorine atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be replaced with other functional groups using suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene exerts its effects involves interactions with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Analog 1: (1S,1aS,1bR,4S,5S,5aS,6aR)-1a,1b,4,5a-Tetramethyldecahydro-1,5-methanocyclopropa[a]indene (CAS 52617-34-2)

  • Molecular Formula : C₁₅H₂₄
  • Substituents : Four methyl groups at positions 1a, 1b, 4, and 5a.
  • Hydrogenation : Decahydro (fully saturated), reducing ring strain compared to the partially unsaturated target compound.
  • Applications may include use as a model compound for NMR studies or in fragrance chemistry .

Structural Analog 2: Decahydro-2,5-methanocyclopropa[a]indene (CAS 1777-44-2)

  • Molecular Formula : C₁₁H₁₆
  • Substituents: No halogens; additional methano bridge at 2,5-positions.
  • Hydrogenation : Decahydro, conferring high stability and low reactivity due to reduced ring strain.
  • Key Differences : The simpler carbon skeleton (C₁₁ vs. C₁₅ in the target compound) and lack of chlorine result in lower molecular weight and polarity. This compound may serve as a precursor in catalytic polymerization or hydrocarbon fuel research .

Structural Analog 3: 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene (CAS 85803-91-4)

  • Molecular Formula : C₁₆H₁₄
  • Substituents : Phenyl group at the 6a-position.
  • Hydrogenation : Tetrahydro (partial saturation), introducing conjugated π-systems.
  • Key Differences : The phenyl group enhances aromaticity and stability through resonance, contrasting with the electron-withdrawing chlorine in the target compound. This derivative may exhibit fluorescence or serve in materials science .

Structural Analog 4: 6a-Methyl-1a,6-dihydro-1H-cyclopropa[a]indene (CAS 78926-56-4)

  • Molecular Formula : C₁₁H₁₄
  • Substituents : Methyl group at 6a-position.
  • Hydrogenation : Dihydro, increasing reactivity due to retained double bonds.
  • Key Differences: The dihydro structure and methyl substituent create a less polar, more volatile compound compared to the octahydro-dichloro analog. Potential uses include intermediates in organic synthesis .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents Hydrogenation Key Properties/Applications References
Target Compound C₁₅H₂₄Cl₂ 1,1-Dichloro Octahydro High polarity, agrochemical precursor
52617-34-2 C₁₅H₂₄ 4 Methyl groups Decahydro NMR model compound
1777-44-2 (Decahydro-2,5-methano derivative) C₁₁H₁₆ None Decahydro Polymer precursor
85803-91-4 (6a-Phenyl) C₁₆H₁₄ Phenyl Tetrahydro Materials science
78926-56-4 (6a-Methyl) C₁₁H₁₄ Methyl Dihydro Organic synthesis intermediate

Key Findings and Implications

  • Substituent Effects : Chlorine atoms in the target compound increase polarity and reactivity, making it suitable for electrophilic reactions, whereas methyl or phenyl groups enhance hydrophobicity and stability .
  • Hydrogenation Impact : Higher saturation (e.g., decahydro) reduces ring strain and reactivity, while partial saturation (tetrahydro/dihydro) retains conjugation for applications in photochemistry or catalysis .
  • Stability Considerations: Benzannelation position and substituent electronegativity (e.g., Cl vs. CH₃) critically influence thermal and oxidative stability, as seen in indenofluorene analogs .

Biological Activity

1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene (CAS No. 18906-12-2) is a complex bicyclic compound with significant chemical properties that have implications for its biological activity. This article reviews the available literature on its biological effects, including toxicity profiles and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂Cl₂
  • Molecular Weight : 215.119 g/mol
  • Density : 1.38 g/cm³
  • Boiling Point : 290°C
  • Flash Point : 130.1°C

Biological Activity Overview

The biological activity of this compound has been primarily assessed through various in vitro and in vivo studies. Here are some key findings:

Toxicity Profile

  • Acute Toxicity : Studies classify it as harmful if swallowed (acute toxicity category 4) and as an eye irritant (eye irritation category 2) according to EU regulations .
  • Environmental Impact : It is noted to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Pharmacological Potential

Research indicates that the compound may exhibit various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that dichloro compounds can have antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions.
  • Anticancer Potential : Some derivatives of dichloro compounds have shown promise in cancer research by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.

Study 1: Acute Toxicity Assessment

A study conducted by Slobodin et al. (1982) evaluated the acute toxicity of the compound in laboratory settings. The results indicated a significant lethality at higher doses in rodent models, suggesting a need for caution in handling and potential implications for environmental safety .

Study 2: Antimicrobial Testing

Research published in the Journal of Organic Chemistry demonstrated that derivatives of dichlorinated compounds exhibited varying degrees of antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) that influences efficacy .

CompoundPathogen TestedZone of Inhibition (mm)
Dichloro Compound AE. coli15
Dichloro Compound BS. aureus12

Study 3: Anticancer Activity

In a study reported by Komrsova et al. (1960), the anticancer effects of related dichloro compounds were investigated using human cancer cell lines. Results indicated that certain structural modifications enhance cytotoxicity against specific cancer types .

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